molecular formula C7H16ClN B6283426 2-tert-butylcyclopropan-1-amine hydrochloride CAS No. 2309468-18-4

2-tert-butylcyclopropan-1-amine hydrochloride

Cat. No.: B6283426
CAS No.: 2309468-18-4
M. Wt: 149.7
InChI Key:
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Description

2-tert-butylcyclopropan-1-amine hydrochloride is an organic compound belonging to the class of cyclopropanes. The compound is characterized by a cyclopropane ring substituted with a tert-butyl group and an amine group, which is further converted to its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of tert-butylcyclopropane with an amine source under controlled conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-tert-butylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. The presence of both the tert-butyl group and the cyclopropane ring makes it a valuable compound for various applications .

Properties

CAS No.

2309468-18-4

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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